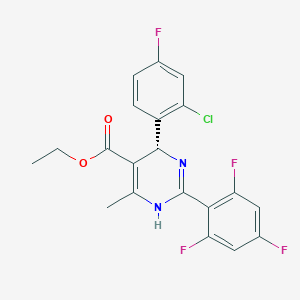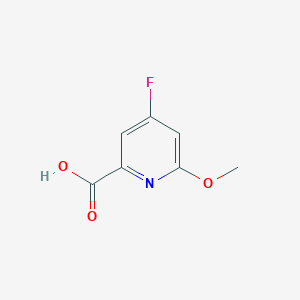
4-Fluoro-6-methoxypicolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-6-methoxypicolinic acid is a fluorinated derivative of picolinic acid, characterized by the presence of a fluorine atom at the 4-position and a methoxy group at the 6-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-methoxypicolinic acid typically involves the introduction of fluorine and methoxy groups onto the picolinic acid framework. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorine source is used to replace a leaving group on the aromatic ring. The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available precursors. The process typically includes steps such as halogenation, methylation, and purification through crystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-Fluoro-6-methoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
4-Fluoro-6-methoxypicolinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor or modulator of specific biological pathways.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.
作用机制
The mechanism of action of 4-Fluoro-6-methoxypicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, while the methoxy group can influence its solubility and metabolic stability. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
4-Fluoropicolinic acid: Lacks the methoxy group, which may affect its chemical properties and applications.
6-Methoxypicolinic acid: Lacks the fluorine atom, which may influence its reactivity and biological activity.
4-Methoxypicolinic acid: Similar structure but without the fluorine atom, leading to different chemical and biological properties.
属性
分子式 |
C7H6FNO3 |
|---|---|
分子量 |
171.13 g/mol |
IUPAC 名称 |
4-fluoro-6-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6FNO3/c1-12-6-3-4(8)2-5(9-6)7(10)11/h2-3H,1H3,(H,10,11) |
InChI 键 |
HNQWJCXFNZKNIV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=N1)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


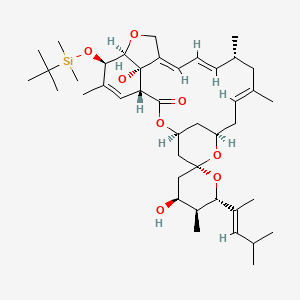
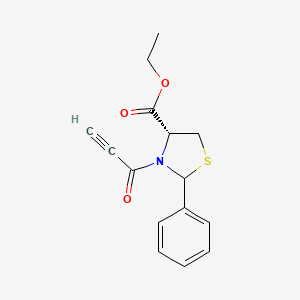
![3-(4-bromo-2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13446626.png)
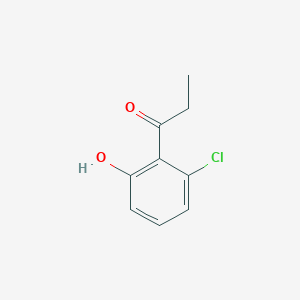

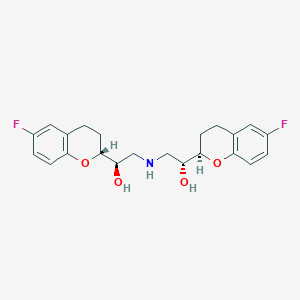
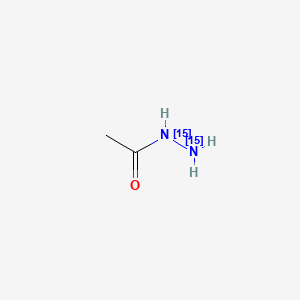
![4-(2-Methoxyethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13446653.png)
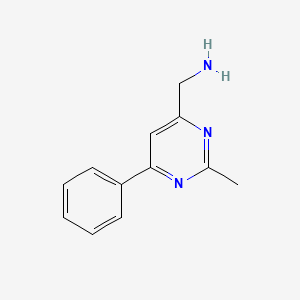

![methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13446666.png)


